Diphenylmagnesium

Descripción

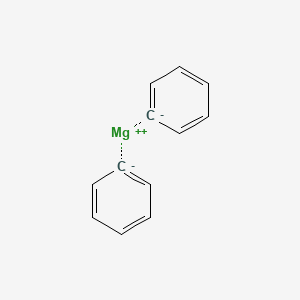

Diphenylmagnesium (Ph₂Mg) is a diarylmagnesium compound characterized by two phenyl groups bonded to a magnesium center. It is typically stabilized by Lewis base ligands such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA). Its structure in the TMEDA-coordinated form, [Ph₂Mg(tmeda)], adopts a tetrahedral geometry around magnesium, with phenyl rings exhibiting slight distortions . Ph₂Mg is a versatile reagent in organic synthesis, particularly in polymerization catalysis and the formation of intermetallic complexes .

Propiedades

Número CAS |

555-54-4 |

|---|---|

Fórmula molecular |

C12H10Mg |

Peso molecular |

178.51 g/mol |

Nombre IUPAC |

magnesium;benzene |

InChI |

InChI=1S/2C6H5.Mg/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 |

Clave InChI |

WRYKIHMRDIOPSI-UHFFFAOYSA-N |

SMILES |

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Mg+2] |

SMILES canónico |

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Mg+2] |

Otros números CAS |

555-54-4 |

Descripción física |

Magnesium diphenyl appears as a whitish to gray crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Used to make other chemicals. |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Organomagnesium Compounds

Structural and Coordination Properties

Key Findings :

- Steric effects significantly influence coordination behavior. For example, o-tolylmagnesium bromide cannot achieve a coordination number higher than 4 due to methyl group hindrance, whereas Ph₂Mg accommodates up to five ligands under specific conditions .

- Ph₂Mg exhibits greater versatility in forming intermetallic complexes (e.g., [Ph₃MgLi]) compared to alkylmagnesium analogs like di-n-butylmagnesium .

Reactivity in Chemical Transformations

Reductive Capacity in Oxide Systems

Both Ph₂Mg and di-n-butylmagnesium fail to intercalate Mg²⁺ into α-MnO₂, instead producing amorphous MgO via conversion reactions. This suggests that the organic substituents (aryl vs.

Schlenk Equilibrium Dynamics

Ph₂Mg participates in Schlenk equilibria when reacted with bidentate ligands like (Ph₂P)(DIPP)nacnac−H, favoring homoleptic complexes (e.g., [(Ph₂P)(DIPP)nacnac]₂Mg) over heteroleptic species. This contrasts with dibenzylmagnesium, which shows similar tendencies but varies in solubility and ligand exchange rates .

Solubility and Stability

| Compound | Solubility in Ether/THF | Stability in Dioxane | Notable Adducts |

|---|---|---|---|

| Ph₂Mg | High | Unstable | [Ph₂Mg(thf)₂], [Ph₂Mg(tmeda)] |

| o-Tolylmagnesium bromide | Moderate | Stable* | [(oTol)₂Mg(dx)₂] |

| Di-n-butylmagnesium | High | Stable | [Mg(nBu)₂(thf)₂] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.